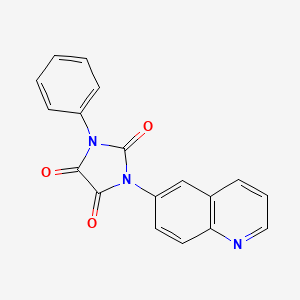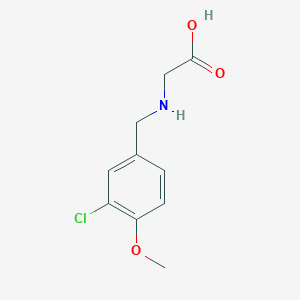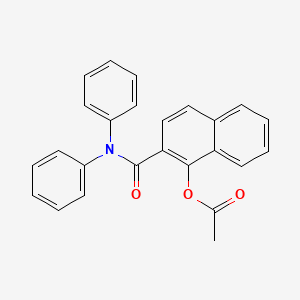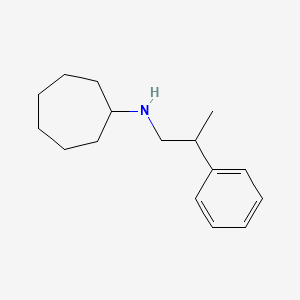![molecular formula C22H23ClN2O5S B12480081 N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide](/img/structure/B12480081.png)
N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a chloro-ethoxyphenyl sulfonyl group, and a furan-2-ylmethyl group attached to a glycinamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the benzyl glycinamide derivative, followed by the introduction of the chloro-ethoxyphenyl sulfonyl group through a sulfonylation reaction. The final step involves the attachment of the furan-2-ylmethyl group via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and precise reaction times. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N2-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-[(3-chloro-4-ethoxyphenyl)sulfonyl]glycine
- N-benzyl-3-chloro-4-ethoxybenzenesulfonamidoacetic acid
Uniqueness
N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide is unique due to the presence of the furan-2-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and activities.
Properties
Molecular Formula |
C22H23ClN2O5S |
|---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
2-[benzyl-(3-chloro-4-ethoxyphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H23ClN2O5S/c1-2-29-21-11-10-19(13-20(21)23)31(27,28)25(15-17-7-4-3-5-8-17)16-22(26)24-14-18-9-6-12-30-18/h3-13H,2,14-16H2,1H3,(H,24,26) |
InChI Key |
PBOMGFBRDIUZKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCC3=CC=CO3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(thiophen-3-yl)-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B12479998.png)
![4-Chloro-3-{[(1-phenylcyclopentyl)carbonyl]amino}benzoic acid](/img/structure/B12480002.png)
![4-methyl-N-{2-[(2-phenylethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12480016.png)

![2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B12480030.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B12480037.png)
![N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B12480042.png)
![N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide](/img/structure/B12480048.png)
![N,N-diethyl-4-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}benzamide](/img/structure/B12480057.png)

![2-{[(3-methoxyphenyl)carbonyl]amino}-N-(3-methoxypropyl)benzamide](/img/structure/B12480065.png)

![Methyl 4-[(carbamimidoylsulfanyl)methyl]-5-ethylfuran-2-carboxylate hydrochloride](/img/structure/B12480089.png)

